4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide is a chemical compound with a unique structure that includes a pyrrolidinone ring attached to a benzene ring with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide typically involves the reaction of 4-aminobenzene-1-carbothioamide with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Scientific Research Applications
4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
4-(2-oxopyrrolidin-1-yl)benzene-1-carbothioamide can be compared with other similar compounds, such as:
4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a carbothioamide group, which can lead to different reactivity and biological activities.
4-(2-oxopyrrolidin-1-yl)benzene-1-carboxamide: The carboxamide group in this compound can also influence its chemical and biological properties.
Properties
CAS No. |
1017052-81-1 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.